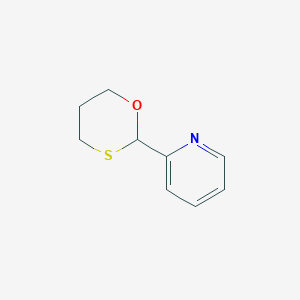
2-(1,3-oxathian-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-oxathian-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxathiane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-oxathian-2-yl)pyridine typically involves the reaction of pyridine derivatives with oxathiane precursors. One common method includes the cyclization of pyridine-2-thiol with 1,3-dihaloalkanes under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
化学反応の分析
Types of Reactions
2-(1,3-oxathian-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(1,3-oxathian-2-yl)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 2-(1,3-oxathian-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxathiane ring can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .
類似化合物との比較
Similar Compounds
2-(Pyrid-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an oxathiane ring.
2-(Pyrid-2-yl)imidazole: Contains an imidazole ring, offering different electronic properties.
2-(Pyrid-2-yl)thiazole: Features a thiazole ring, which can influence its reactivity and biological activity.
Uniqueness
2-(1,3-oxathian-2-yl)pyridine is unique due to the presence of the oxathiane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and offers potential advantages in drug development and material science .
特性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
2-(1,3-oxathian-2-yl)pyridine |
InChI |
InChI=1S/C9H11NOS/c1-2-5-10-8(4-1)9-11-6-3-7-12-9/h1-2,4-5,9H,3,6-7H2 |
InChIキー |
OEIGCLVGNFSWBZ-UHFFFAOYSA-N |
正規SMILES |
C1COC(SC1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-4-ylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8376435.png)
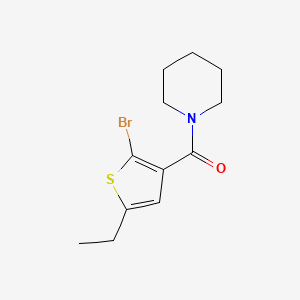
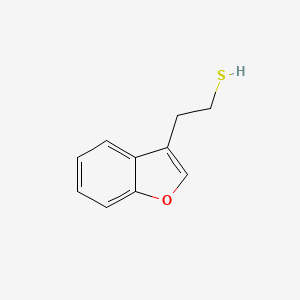
![2-(Methylamino)benzo[b]thiophene](/img/structure/B8376457.png)
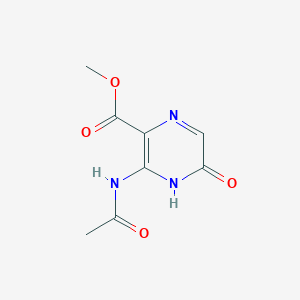
![2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole](/img/structure/B8376470.png)

![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)
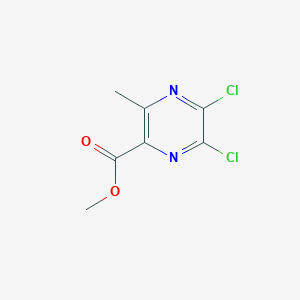

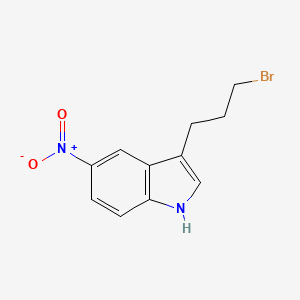
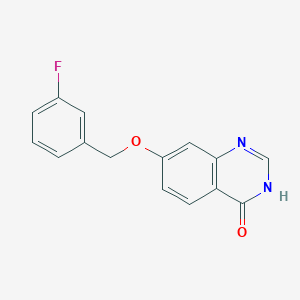
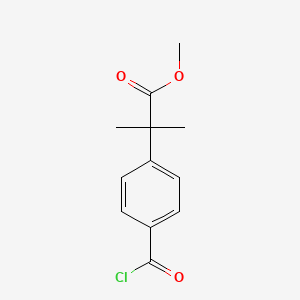
![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)
